molecular formula C12H16O3 B4710416 methyl 2-(3,5-dimethylphenoxy)propanoate

methyl 2-(3,5-dimethylphenoxy)propanoate

Cat. No. B4710416
M. Wt: 208.25 g/mol
InChI Key: IJIUJEPORWHICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,5-dimethylphenoxy)propanoate, also known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenoxypropanoic acid and is commonly used as a building block in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dimethylphenoxy)propanoate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. In agriculture, this compound inhibits the activity of auxin biosynthesis enzymes, resulting in the inhibition of plant growth. In material science, this compound is used as a building block due to its ability to form stable and well-defined structures through intermolecular interactions.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. In agriculture, this compound inhibits plant growth by interfering with the biosynthesis of auxins, resulting in stunted growth and reduced crop yield. In material science, this compound is used as a building block due to its ability to form stable and well-defined structures through intermolecular interactions.

Advantages and Limitations for Lab Experiments

Methyl 2-(3,5-dimethylphenoxy)propanoate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for use in various applications. Additionally, this compound exhibits good stability and can be stored for long periods without significant degradation. However, one of the limitations of this compound is that it can be toxic to living organisms at high concentrations, making it unsuitable for certain applications.

Future Directions

There are several future directions for the study of methyl 2-(3,5-dimethylphenoxy)propanoate. One of the directions is to explore its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Additionally, further studies can be conducted to improve the synthesis method of this compound and to develop new derivatives with improved properties. In agriculture, this compound can be further studied for its potential as a herbicide, and in material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction between 3,5-dimethylphenol and 2-bromo-2-methylpropanoic acid in the presence of a base. This compound exhibits anti-inflammatory and analgesic properties in medicine, inhibits plant growth in agriculture, and is used as a building block in material science. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.

Scientific Research Applications

Methyl 2-(3,5-dimethylphenoxy)propanoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, this compound has been used as a herbicide due to its ability to inhibit plant growth by interfering with the biosynthesis of auxins. In material science, this compound has been used as a building block in the synthesis of various compounds such as liquid crystals and polymers.

properties

IUPAC Name

methyl 2-(3,5-dimethylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-5-9(2)7-11(6-8)15-10(3)12(13)14-4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIUJEPORWHICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(3,5-dimethylphenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-(3,5-dimethylphenoxy)propanoate
Reactant of Route 3
Reactant of Route 3
methyl 2-(3,5-dimethylphenoxy)propanoate
Reactant of Route 4
Reactant of Route 4
methyl 2-(3,5-dimethylphenoxy)propanoate
Reactant of Route 5
Reactant of Route 5
methyl 2-(3,5-dimethylphenoxy)propanoate
Reactant of Route 6
Reactant of Route 6
methyl 2-(3,5-dimethylphenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.